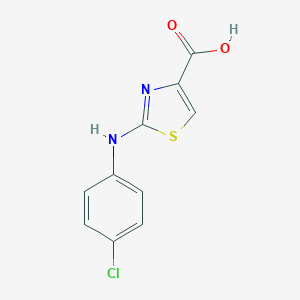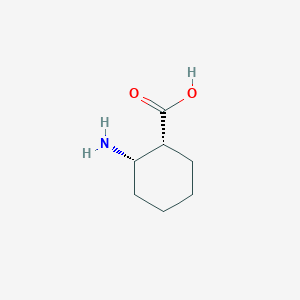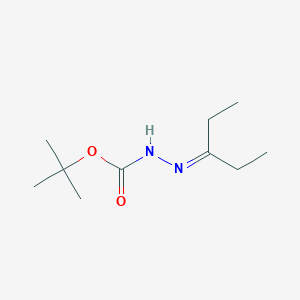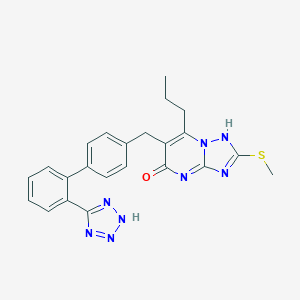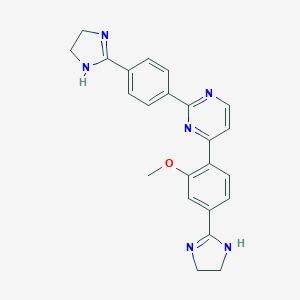
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1). It has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine exerts its anticancer effects by selectively inhibiting FGFR1, a receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. By inhibiting FGFR1, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine blocks the downstream signaling pathways that promote cancer cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer effects, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has also been shown to have neuroprotective effects, which may have potential therapeutic applications in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has several advantages for use in lab experiments. It is a highly selective inhibitor of FGFR1, which reduces the risk of off-target effects. It is also a potent inhibitor, with an IC50 value in the low nanomolar range. However, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has some limitations for use in lab experiments. It is a relatively large and complex molecule, which may limit its solubility and bioavailability. It also has a relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine. Another area of interest is the investigation of the potential therapeutic applications of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine in other diseases, such as neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine and its effects on downstream signaling pathways.
Métodos De Síntesis
The synthesis of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine involves multiple steps and has been described in several research papers. The general method involves the condensation of 2-amino-4,5-dihydro-1H-imidazole with 2-methoxy-4-(4-nitrophenyl)phenol to form a key intermediate, which is then further reacted with 4-(4-amino-2-methoxyphenyl)pyrimidine-2-amine to yield the final product.
Aplicaciones Científicas De Investigación
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Propiedades
Número CAS |
160522-92-9 |
|---|---|
Nombre del producto |
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine |
Fórmula molecular |
C23H22N6O |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine |
InChI |
InChI=1S/C23H22N6O/c1-30-20-14-17(22-27-12-13-28-22)6-7-18(20)19-8-9-24-23(29-19)16-4-2-15(3-5-16)21-25-10-11-26-21/h2-9,14H,10-13H2,1H3,(H,25,26)(H,27,28) |
Clave InChI |
ZYGJQIRCRHCOID-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5 |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NCCN2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5 |
Otros números CAS |
160522-92-9 |
Sinónimos |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxy-phenyl]-2-[4-(4,5-dihydr o-1H-imidazol-2-yl)phenyl]pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



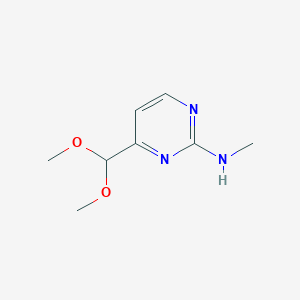
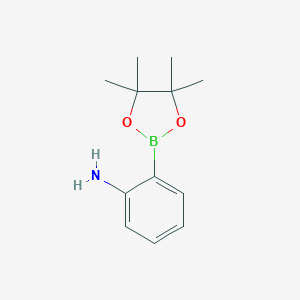
![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
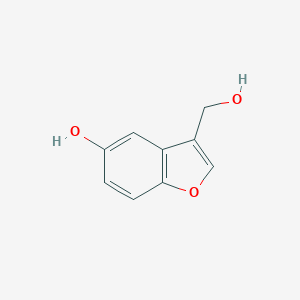
![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)
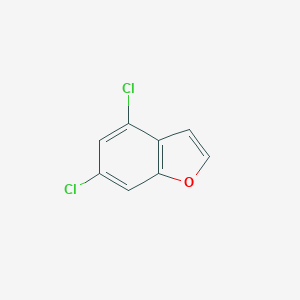
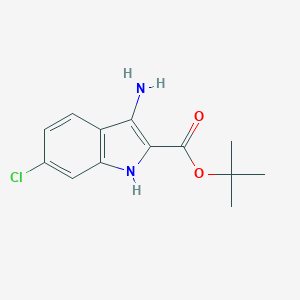
![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)
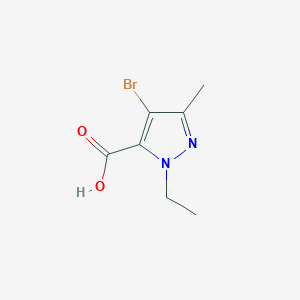
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)
